
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol is a compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a propanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursorsFor instance, the synthesis may begin with the bromination of 2-chloropyridine, followed by fluorination and subsequent reaction with a suitable alcohol to introduce the propanol moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The propanol group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to other alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various alcohols, ketones, or aldehydes .
Scientific Research Applications
2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2-Chloro-5-fluoropyridine
- 2-(6-Chloropyridin-3-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 2-(6-Bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8BrClFNO |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-(6-bromo-2-chloro-3-fluoropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H8BrClFNO/c1-8(2,13)4-3-5(9)12-7(10)6(4)11/h3,13H,1-2H3 |
InChI Key |
PADUWTRGNUNNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1F)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



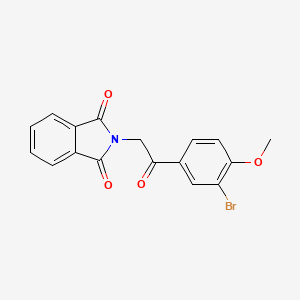
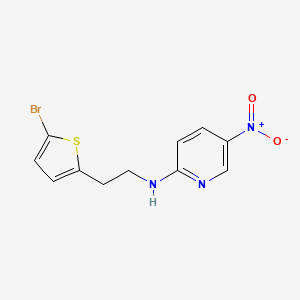
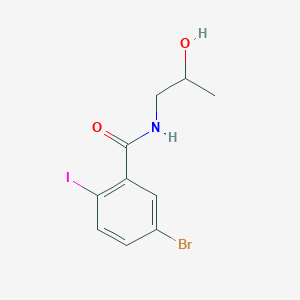
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
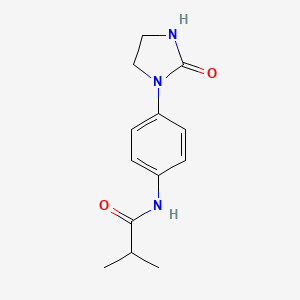
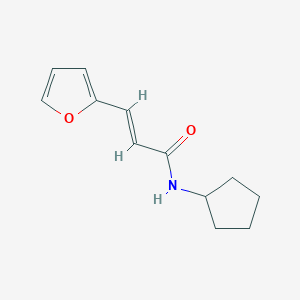
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
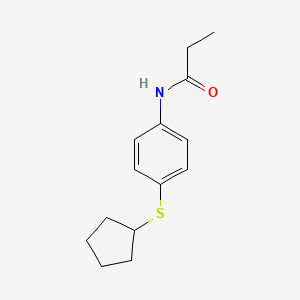
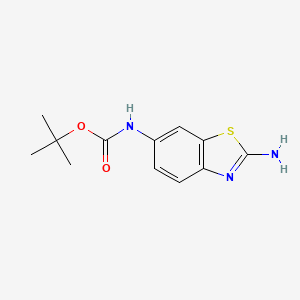
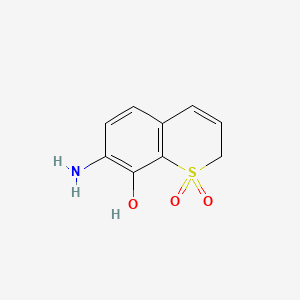
![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
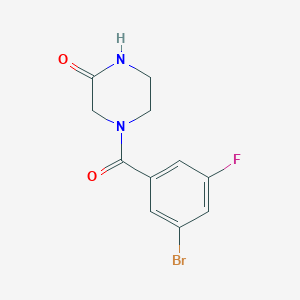
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
